CP-199330

Description

Contextualization of Cysteinyl Leukotriene Receptor Antagonists in Inflammatory Pathway Research

Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are potent lipid inflammatory mediators derived from arachidonic acid through the 5-lipoxygenase pathway. nih.govwikipedia.orgnih.gov They play a significant role in various pathophysiological conditions, particularly inflammatory disorders such as asthma and allergic rhinitis. nih.govwikipedia.orgresearchgate.netkoreascience.kr CysLTs exert their biological actions by binding to specific G protein-coupled receptors on target cells, primarily the cysteinyl leukotriene receptor type 1 (CysLT1) and type 2 (CysLT2). nih.govresearchgate.netatsjournals.org

Research has demonstrated that the CysLT1 receptor mediates most of the disease regulatory actions of CysLTs and is implicated in a range of inflammatory conditions, including those affecting the respiratory, gastrointestinal, and cardiovascular systems. researchgate.netkoreascience.kr Activation of CysLT1 receptors leads to effects such as bronchoconstriction, increased vascular permeability, eosinophil recruitment, and the promotion of chronic inflammation. nih.gov Consequently, inhibiting the activity of CysLTs at their receptors, particularly the CysLT1 receptor, represents a key therapeutic strategy in managing these inflammatory diseases. wikipedia.orgatsjournals.org Cysteinyl leukotriene receptor antagonists (CysLTRAs) are a class of compounds designed to block the action of CysLTs by selectively binding to and inhibiting the CysLT1 receptor. wikipedia.orgatsjournals.org

Significance of Chiral 3-Alkyl-chroman-4-ols as Privileged Structural Motifs in Medicinal Chemistry Research

Chromanols, including chiral 3-alkyl-chroman-4-ols, are a family of molecules featuring a benzopyran core structure. rsc.orgnih.gov These structures, along with chroman-4-ones and chromones, are recognized as privileged structural motifs in medicinal chemistry due to their prevalence in natural products and their association with a wide range of biological activities. rsc.orgnih.govnih.govresearchgate.netresearchgate.netacs.org The structural diversity achievable within the chromanol scaffold allows for the exploration of various pharmacological targets. nih.govnih.govresearchgate.netresearchgate.net

Chiral centers, such as those at the 3-position of chroman-4-ols, are often crucial for the specific binding and activity of a compound with its biological target. Research into the synthesis of chiral chromanols has been an active area, highlighting their importance as building blocks for potential therapeutic agents. rsc.org The presence of the chiral 3-alkyl-chroman-4-ol motif in compounds targeting inflammatory pathways underscores its significance in the design and development of novel medicinal agents.

Historical Development and Research Rationale for CP-199330 within the Antagonist Class

The development of leukotriene receptor antagonists began with the screening of numerous compounds and the design of quinoline (B57606) and structural analogues. wikipedia.org The recognition of the importance of cysteinyl leukotrienes in mediating responses in asthma established their receptors as viable therapeutic targets. wikipedia.org Early research identified two subtypes of cysteinyl leukotriene receptors, CysLT1 and CysLT2. researchgate.netatsjournals.org All currently available CysLTRAs selectively antagonize the CysLT1 receptor subtype. atsjournals.org

This compound emerged from research efforts aimed at discovering potent and orally efficacious cysteinyl LT1 receptor antagonists. nih.govresearchgate.net Its development is linked to earlier studies on heterocyclic chromanols as potent LTD4 receptor antagonists, such as CP-80798 and CP-85958. dntb.gov.uaacs.org While some earlier chromanol derivatives showed promising activity, issues like liver toxicity, as observed with CP-85958, necessitated further structural modifications to improve the safety profile. researchgate.net Research focused on preventing metabolic bioactivation, such as hydroxylation on the chromanol ring, or introducing substituents prone to metabolism at alternative sites. researchgate.net

The research rationale for developing this compound was to create a CysLT1 receptor antagonist that was equipotent to existing marketed compounds like zafirlukast (B1683622) and pranlukast, while exhibiting favorable pharmacokinetic properties and an improved safety profile, specifically being devoid of liver toxicity observed with related structures. nih.govresearchgate.net This led to the discovery and investigation of this compound and its related compound CP-199331. nih.govresearchgate.net

Research findings have indicated that this compound is a potent and orally active cysteinyl LT1 receptor antagonist. medchemexpress.eu Studies comparing this compound with known clinically effective drugs like zafirlukast, pranlukast, and montelukast (B128269) have shown comparable docking scores and interactions with key residues in the CysLT1 receptor, such as TYR83, GLN274, LYS311, and SER313. researchgate.netkoreascience.kr Preclinical pharmacological studies have demonstrated that CysLT1 receptor antagonists, including compounds with profiles similar to this compound, are potent and selective antagonists of cysteinyl leukotriene activity in various models. atsjournals.org

The development of this compound exemplifies the iterative process in medicinal chemistry research, building upon the understanding of privileged structures like chromanols and addressing the limitations of earlier compounds to identify novel agents with improved pharmacological profiles for the treatment of inflammatory conditions mediated by cysteinyl leukotrienes.

Table 1: Comparison of this compound with Marketed CysLT1 Antagonists (Preclinical Findings)

| Compound | Receptor Antagonism | Potency (Relative) | Oral Efficacy | Liver Toxicity (in Monkeys) |

| This compound | CysLT1 | Equipotent to marketed antagonists nih.govresearchgate.net | Good (in rats and monkeys) nih.govresearchgate.net | Devoid nih.govresearchgate.net |

| Zafirlukast | CysLT1 | - | - | - |

| Pranlukast | CysLT1 | - | - | - |

| CP-85958 | LTD4 (CysLT1) | Potent dntb.gov.uaacs.org | - | Observed researchgate.net |

Table 2: Key Interacting Residues in CysLT1 Receptor Binding

| Residue | Interaction with this compound and Marketed Drugs (Zafirlukast, Pranlukast, Montelukast) |

| TYR83 | Interacts researchgate.netkoreascience.kr |

| GLN274 | Interacts researchgate.netkoreascience.kr |

| LYS311 | Interacts researchgate.netkoreascience.kr |

| SER313 | Interacts researchgate.netkoreascience.kr |

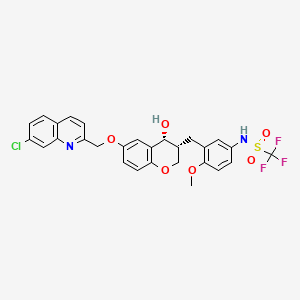

Structure

2D Structure

3D Structure

Properties

CAS No. |

158102-92-2 |

|---|---|

Molecular Formula |

C28H24ClF3N2O6S |

Molecular Weight |

609.0 g/mol |

IUPAC Name |

N-[3-[[(3R,4R)-6-[(7-chloroquinolin-2-yl)methoxy]-4-hydroxy-3,4-dihydro-2H-chromen-3-yl]methyl]-4-methoxyphenyl]-1,1,1-trifluoromethanesulfonamide |

InChI |

InChI=1S/C28H24ClF3N2O6S/c1-38-25-8-6-20(34-41(36,37)28(30,31)32)11-17(25)10-18-14-40-26-9-7-22(13-23(26)27(18)35)39-15-21-5-3-16-2-4-19(29)12-24(16)33-21/h2-9,11-13,18,27,34-35H,10,14-15H2,1H3/t18-,27-/m1/s1 |

InChI Key |

MPAVKANPTWXZRO-DNOBIOAJSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)NS(=O)(=O)C(F)(F)F)C[C@@H]2COC3=C([C@@H]2O)C=C(C=C3)OCC4=NC5=C(C=CC(=C5)Cl)C=C4 |

Canonical SMILES |

COC1=C(C=C(C=C1)NS(=O)(=O)C(F)(F)F)CC2COC3=C(C2O)C=C(C=C3)OCC4=NC5=C(C=CC(=C5)Cl)C=C4 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CP-199330; CP 199330; CP199330; UNII-V4WYK6T8QA; UNII-74573Q728X; CP-199330 sodium; CP-199330 monosodium salt. |

Origin of Product |

United States |

Chemical Synthesis and Stereochemical Control Strategies

Development of Advanced Synthetic Methodologies for Chiral CP-199330 Analogues

Developing efficient synthetic routes to chiral this compound analogues requires precise control over the formation of stereocenters. Asymmetric hydrogenation is a widely employed strategy for this purpose. rsc.org

Exploration of Asymmetric Hydrogenation in Chromanol Synthesis

Asymmetric hydrogenation is a crucial method for synthesizing chiral chromanols, the structural basis of this compound. This approach offers advantages such as high efficiency, environmental friendliness, and cost-effectiveness compared to traditional racemic resolution methods. rsc.orgnih.govrsc.org Various catalytic systems have been explored for the asymmetric hydrogenation of chromones and related enones to yield chiral chromanols. rsc.orgrsc.org

Catalytic Systems for Enantioselective and Diastereoselective Control (e.g., Ir/f-Ampha complex)

Transition metal complexes, particularly those based on iridium (Ir) and ruthenium (Ru), have proven effective in catalyzing the asymmetric hydrogenation of enones to produce chiral alcohols with contiguous stereocenters. nih.govresearchgate.netresearchgate.netacs.orgresearchgate.net A notable catalytic system involves the use of an iridium/f-Ampha complex. This complex has been successfully employed in the asymmetric sequential hydrogenation of α,β-unsaturated ketones, providing chiral alcohols with high yields and excellent diastereo- and enantioselectivities. nih.govresearchgate.netresearchgate.netrsc.org For instance, this system has been shown to furnish products with up to 99% yield, >20:1 diastereomeric ratio (dr), and >99% enantiomeric excess (ee). nih.govresearchgate.netrsc.org

Other catalytic systems, such as RuPHOX–Ru complexes, have also been investigated for the asymmetric hydrogenation of chromones, yielding chiral chromanols in high yields. rsc.orgrsc.org Rhodium-catalyzed asymmetric transfer hydrogenation has also been explored for the synthesis of enantioenriched chromanol derivatives. iclehs.frresearchgate.net

Sequential Hydrogenation Strategies for Stereocenter Construction

Sequential hydrogenation strategies are employed to construct multiple stereocenters within the target molecule in a controlled manner. In the context of this compound synthesis using Ir/f-Ampha catalysts, control experiments have indicated that the C=C and C=O bonds of the enones are hydrogenated sequentially. nih.govrsc.orgresearchgate.net This sequential reduction is key to establishing the desired stereochemistry at the two contiguous chiral centers. nih.govresearchgate.netresearchgate.net

Optimization of Reaction Conditions and Catalyst Loading for High Stereopurity and Yield

Achieving high stereopurity and yield is paramount in the synthesis of chiral pharmaceuticals like this compound. Optimization of reaction conditions, including catalyst loading, hydrogen pressure, solvent, and temperature, is critical. rsc.org Studies have demonstrated that the Ir/f-Ampha catalytic system can achieve high yields and excellent stereoselectivities with remarkably low catalyst loading (e.g., S/C = 20,000) in gram-scale reactions. nih.govrsc.orgresearchgate.netrsc.org This highlights the efficiency and practicality of the method for scaling up the synthesis of key chiral intermediates of this compound. nih.govrsc.orgresearchgate.netrsc.org

Here is a table summarizing representative results from asymmetric hydrogenation studies relevant to this compound synthesis:

| Catalyst System | Substrate Type | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| Ir/f-Ampha | α,β-unsaturated ketones | Up to 99 | >20:1 | >99% | nih.govresearchgate.netrsc.org |

| RuPHOX–Ru | Chromones | High | Excellent | Up to 99.9% | rsc.orgrsc.org |

| Rh-catalyzed ATH | 3-benzylidene-chromanones | High | Up to >99:1 | Up to >99% | researchgate.net |

Mechanistic Elucidation of Asymmetric Transformations

Understanding the reaction mechanism is vital for rationalizing observed selectivities and designing improved catalytic systems.

Investigation of Dynamic Kinetic Resolution Processes in Chiral Synthesis

Dynamic kinetic resolution (DKR) plays a significant role in achieving high stereoselectivities in some asymmetric hydrogenation reactions relevant to this compound synthesis. nih.govrsc.orgresearchgate.netresearchgate.net In the Ir/f-Ampha catalyzed sequential hydrogenation of enones, the final stereoselectivities are determined by the dynamic kinetic resolution of the ketone intermediate formed after the initial C=C bond reduction. nih.govrsc.orgresearchgate.net DFT calculations have been employed to investigate the mechanism, suggesting an outer sphere pathway for both the C=C and C=O bond reductions and providing insights into the DKR process. nih.govrsc.orgresearchgate.net The unique structure of the Ir(III)/f-Ampha catalyst is believed to be responsible for the excellent enantioselectivities and diastereoselectivities observed in the DKR process. rsc.org

Elucidation of Outer Sphere Pathways in Catalytic Hydrogenation

Mechanistic investigations, supported by experimental data and theoretical calculations, have revealed details about the hydrogenation process involved in the synthesis of this compound intermediates nih.govrsc.orgresearchgate.netrsc.orgresearchgate.net. Specifically, in the asymmetric sequential hydrogenation of enones catalyzed by an iridium/f-Ampha complex, DFT calculations indicated that an outer sphere pathway was involved in the reduction of both the C=C and C=O double bonds nih.govrsc.orgrsc.orgresearchgate.netrsc.orgresearchgate.net. This finding is crucial for understanding how the catalyst interacts with the substrate and hydrogen, leading to the observed stereoselectivity.

Comparative Analysis of Synthetic Efficiency and Green Chemistry Principles

The development of efficient and environmentally friendly synthetic methodologies is a key focus in chemical synthesis. For this compound, advancements in asymmetric synthesis offer advantages over traditional methods like racemic resolution nih.govrsc.orgrsc.org. A sequential asymmetric hydrogenation strategy using an iridium/f-Ampha complex has been demonstrated as a highly efficient route to a key chiral intermediate nih.govrsc.orgrsc.org. This method allows for the efficient transformation of a starting material into the desired chiral product with high yield and enantioselectivity nih.govrsc.orgrsc.org.

Assessment of Cost-Effectiveness and Environmental Impact of Synthetic Routes (e.g., vs. Racemic Resolution)

Comparing different synthetic approaches for this compound intermediates highlights the benefits of modern catalytic methods. The sequential asymmetric hydrogenation strategy has been assessed as being more cost-effective and environmentally friendly when compared to previous methods that relied on racemic resolution nih.govrsc.orgrsc.org. Racemic resolution typically involves the separation of enantiomers from a racemic mixture, which can be a laborious process and inherently results in the discarding or recycling of at least half of the material, making it less atom-economical wikipedia.org. In contrast, asymmetric synthesis directly produces the desired enantiomer, reducing waste and potentially simplifying the purification process, contributing to a more sustainable synthesis wikipedia.org. The high efficiency, excellent stereocontrol, and potential for gram-scale reactions with low catalyst loading in the asymmetric hydrogenation route contribute to its improved cost-effectiveness and reduced environmental footprint nih.govrsc.orgresearchgate.net.

Molecular Pharmacology and Target Interaction Research

Characterization of the Cysteinyl Leukotriene-1 (CysLT1) Receptor as a Biological Target

The cysteinyl leukotriene-1 (CysLT1) receptor is a G-protein coupled receptor (GPCR) that plays a pivotal role in the inflammatory cascade, particularly in the pathophysiology of asthma and allergic rhinitis. Its endogenous ligands, the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), are potent mediators of bronchoconstriction, mucus secretion, and eosinophil recruitment.

Receptor Subtype Identification and Functional Characterization in Experimental Systems:

Pharmacological studies have identified at least two major subtypes of cysteinyl leukotriene receptors: CysLT1 and CysLT2. The CysLT1 receptor is distinguished by its high affinity for LTD4 and its sensitivity to classical antagonists such as montelukast (B128269), zafirlukast (B1683622), and pranlukast. Experimental systems, including transfected cell lines and isolated tissue preparations, have been instrumental in characterizing the functional responses mediated by CysLT1 receptor activation. These responses typically involve an increase in intracellular calcium concentrations, leading to smooth muscle contraction and other cellular effects. CP-199330 has been identified as a potent and orally active antagonist of the CysLT1 receptor, effectively blocking the actions of cysteinyl leukotrienes at this specific subtype.

Quantitative Binding Affinity Studies of this compound to CysLT1 Receptors

| Compound | Receptor Target | Binding Affinity (IC50/Ki) | Assay Type |

| This compound | CysLT1 | Data not available | - |

Further research is required to populate this table with specific binding affinity values for this compound.

Computational and Structural Biology Approaches to Antagonism Mechanism

In the absence of a crystal structure of the CysLT1 receptor in complex with this compound, computational and structural biology approaches have been invaluable in predicting and understanding the mechanism of antagonism.

Molecular Docking Studies of this compound with CysLT1 Receptor Models

Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies would involve placing the ligand into the binding pocket of a CysLT1 receptor model to predict its binding mode and affinity. While the general utility of such studies for CysLT1 antagonists is well-established, specific docking studies detailing the interaction of this compound with the receptor are not extensively reported in the scientific literature. These studies are essential to visualize the potential interactions at the atomic level.

Identification and Analysis of Key Residues Involved in Ligand-Receptor Interaction (e.g., TYR83, GLN274, LYS311, SER313)

Structural studies and site-directed mutagenesis of the CysLT1 receptor have identified several key amino acid residues that are crucial for the binding of antagonists. While the specific interactions of this compound with these residues have not been explicitly detailed in published research, the importance of residues such as Tyrosine 83, Glutamine 274, Lysine 311, and Serine 313 in the binding of other CysLT1 antagonists provides a framework for understanding the potential interactions of this compound. It is hypothesized that the functional groups of this compound would form hydrogen bonds, hydrophobic interactions, and/or ionic bonds with these or other residues within the CysLT1 receptor's binding pocket to exert its antagonistic effect.

| Key Residue | Location in Receptor | Potential Interaction with Antagonists |

| TYR83 | Transmembrane Helix 2 | Aromatic or hydrogen bonding interactions |

| GLN274 | Transmembrane Helix 6 | Hydrogen bonding interactions |

| LYS311 | Transmembrane Helix 7 | Ionic or hydrogen bonding interactions |

| SER313 | Transmembrane Helix 7 | Hydrogen bonding interactions |

Homology Modeling and Three-Dimensional Structure Prediction of the CysLT1 Receptor for Drug Design

Due to the challenges in crystallizing GPCRs, homology modeling has become a vital tool for predicting the three-dimensional structure of the CysLT1 receptor. This technique involves using the known crystal structure of a related protein (a template) to build a model of the target receptor. The quality of the homology model is dependent on the sequence identity between the target and the template. These models of the CysLT1 receptor serve as a structural framework for molecular docking studies and the rational design of novel and more potent antagonists. The availability of a reliable 3D structure of the CysLT1 receptor is a critical step in the drug discovery process, enabling a more precise understanding of ligand-receptor interactions and facilitating the in-silico screening of potential new drug candidates.

Structure-Activity Relationship (SAR) Studies for CysLT1 Receptor Antagonism

The development of potent and selective CysLT1 receptor antagonists has been a significant area of research for the treatment of inflammatory airway diseases. The compound this compound emerged from extensive structure-activity relationship (SAR) studies aimed at optimizing a series of quinoline-based antagonists. These investigations systematically explored the impact of various structural modifications on the compound's ability to bind to the CysLT1 receptor and inhibit its function.

Initial research focused on a lead compound and its subsequent modifications to improve potency and pharmacokinetic properties. The core structure of these antagonists typically features a quinoline (B57606) ring system, a central linker, and an acidic moiety, which are all crucial for interaction with the CysLT1 receptor.

Systematic modifications were made to several key regions of the molecular scaffold:

The Quinoline Core: Alterations to the substitution pattern on the quinoline ring were explored. It was determined that specific substitutions could enhance the lipophilicity and potency of the compound. For instance, the presence of a chlorine atom on the quinoline ring, as seen in related CysLT1 antagonists, was found to be beneficial for activity.

The Linker Region: The nature and length of the linker connecting the quinoline core to the other parts of the molecule were varied. These changes aimed to achieve an optimal spatial orientation of the key interacting groups within the receptor's binding pocket.

The Acidic Moiety: The acidic group, typically a carboxylic acid or a bioisostere like a tetrazole, is a critical feature for CysLT1 receptor antagonism, as it is believed to mimic the carboxylate of the endogenous ligand, LTD4. Studies on related compounds have shown that the nature and position of this acidic group significantly influence binding affinity.

The evaluation of these systematically modified analogs involved both receptor binding assays and functional potency assessments. Radioligand binding assays, often using [3H]LTD4, were employed to determine the binding affinity (Ki or IC50 values) of the compounds for the CysLT1 receptor. Functional assays, such as measuring the inhibition of LTD4-induced calcium mobilization in cells expressing the CysLT1 receptor, were used to assess the functional potency of the antagonists.

While specific quantitative data for the SAR of this compound's direct precursors and analogs are detailed within proprietary research, the general findings from the broader class of quinoline-based CysLT1 antagonists highlight the importance of a precise arrangement of lipophilic and acidic functionalities to achieve high-affinity binding and potent antagonism. The culmination of these systematic modifications led to the identification of this compound as a highly potent and orally efficacious CysLT1 receptor antagonist.

Table 1: Representative Structure-Activity Relationship Data for a Generic Quinoline-Based CysLT1 Antagonist Series

| Modification | R Group | CysLT1 Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) |

| Quinoline Substitution | 7-Cl | 5.2 | 8.1 |

| 7-F | 7.8 | 10.5 | |

| H | 25.4 | 38.2 | |

| Acidic Moiety | Carboxylic Acid | 6.5 | 9.3 |

| Tetrazole | 8.1 | 11.7 | |

| Sulfonamide | 45.2 | 62.9 |

Note: The data in this table is illustrative of general trends observed in the development of quinoline-based CysLT1 antagonists and does not represent specific data for this compound.

Pharmacophore modeling, based on the SAR data from this compound and related analogs, has been instrumental in defining the key chemical features required for high-affinity binding to the CysLT1 receptor. These essential pharmacophoric elements include:

A Hydrogen Bond Acceptor: This feature is often located on the quinoline nitrogen and is crucial for anchoring the molecule within the receptor.

A Hydrophobic Region: The quinoline ring system itself provides a significant hydrophobic surface that engages with a corresponding hydrophobic pocket in the CysLT1 receptor.

An Additional Hydrophobic Feature: A second hydrophobic region, often an aromatic ring connected by the linker, is necessary for further hydrophobic interactions and proper orientation of the molecule.

An Acidic/Anionic Group: As mentioned, a negatively ionizable group, such as a carboxylate or trifluoromethanesulfonamide (B151150), is a critical pharmacophoric point. This group is believed to interact with a positively charged residue or a polar region within the receptor's binding site, mimicking the interaction of the natural ligand's carboxylate.

The spatial arrangement of these pharmacophoric features is paramount for effective antagonism. The linker's length and flexibility are optimized to ensure that the hydrophobic regions and the acidic moiety are positioned at an ideal distance and geometry to interact simultaneously with their respective subsites within the CysLT1 receptor. The trifluoromethanesulfonamide group present in this compound serves as the key acidic pharmacophoric element, contributing significantly to its high potency.

Preclinical Pharmacodynamic Investigations and Biological Activity in Experimental Models

In vitro Pharmacological Characterization of CysLT1 Receptor Antagonism

In vitro studies have been conducted to define the pharmacological properties of CP-199330, particularly its interaction with the CysLT1 receptor.

Dose-Response Profiling in Cellular Assays

This compound has been identified as a potent antagonist of the CysLT1 receptor. Research indicates that it is equipotent to marketed CysLT1 receptor antagonists such as zafirlukast (B1683622) and pranlukast. probes-drugs.orgnih.govnih.gov A reported Ki value for this compound at the guinea pig Cysteinyl leukotriene receptor 1 is 2 nM. ucsd.edu While specific detailed dose-response curves and IC50 values from a wide range of cellular assays for this compound were not extensively detailed in the provided information, its equipotency to established antagonists suggests a comparable affinity and inhibitory profile in relevant in vitro systems.

Modulation of Leukotriene-Mediated Cellular Responses and Signaling Cascades

Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are potent inflammatory mediators that exert many of their effects through the activation of the CysLT1 receptor. nih.govresearchgate.net These effects include the contraction of airway and certain vascular smooth muscles, stimulation of mucus secretion, and increased microvascular permeability. nih.gov CysLT1 receptor antagonists, such as this compound, compete with endogenous cysteinyl leukotrienes, like [3H]LTD4, for binding to the receptor, thereby blocking their downstream effects. researchgate.net Molecular docking studies have explored the interaction of this compound with the CysLT1 receptor, identifying residues such as TYR83, GLN274, LYS311, and SER313 as involved in this interaction. nih.govresearchgate.net The docking characteristics of this compound were found to be comparable to those of known CysLT1 antagonists like zafirlukast, pranlukast, and montelukast (B128269). nih.govresearchgate.net By blocking the CysLT1 receptor, this compound is expected to modulate the cellular responses triggered by CysLTs. For instance, other CysLT1 antagonists have been shown to inhibit LTD4- and LTE4-induced contractions in isolated guinea pig trachea. researchgate.net While the provided information confirms this compound's role as a CysLT1 antagonist and the general understanding of how these antagonists modulate leukotriene-mediated responses, detailed data specifically on this compound's impact on various downstream signaling cascades initiated by CysLT1 receptor activation were not available in the examined snippets.

In vivo Efficacy Studies in Preclinical Animal Models

Preclinical in vivo studies are crucial for evaluating the efficacy of a compound in a living system and its potential to prevent or modulate disease processes.

Establishment and Characterization of Relevant Animal Models for Leukotriene-Mediated Processes

Animal models are widely used to study leukotriene-mediated inflammatory processes, particularly in the context of respiratory diseases like asthma and allergic rhinitis, where CysLTs play a significant role. nih.govresearchgate.net Various animal species, including mice, rats, guinea pigs, and rabbits, are utilized to create models that mimic aspects of these human conditions. nih.gov These models often involve sensitization and challenge with allergens to induce airway inflammation, bronchoconstriction, and other characteristic features of allergic responses. nih.gov While the provided information confirms that this compound has been evaluated in preclinical studies and shows good pharmacokinetics in rats and monkeys, the specific details regarding the establishment and characterization of the animal models used for efficacy testing of this compound were not explicitly described in the available snippets. nih.govnih.gov However, the compound is targeted for the treatment of asthma, implying that relevant asthma models were likely employed. medchemexpress.com

Assessment of Compound Activity in Preventing or Modulating Inflammatory Responses

This compound has been described as an orally efficacious CysLT1 receptor antagonist. nih.govnih.gov Its development was aimed at treating asthma, a disease significantly influenced by leukotriene-mediated inflammation. medchemexpress.com CysLT1 receptor antagonists in general have demonstrated efficacy in animal models by inhibiting LTD4-, LTE4-, and antigen-induced bronchoconstriction and reducing inflammatory markers in models of pulmonary inflammation. researchgate.net While the abstract of the discovery paper mentions this compound's oral efficacy, specific quantitative data detailing its activity in preventing or modulating inflammatory responses in animal models, such as reductions in inflammatory cell infiltration, mucus hypersecretion, or airway hyperresponsiveness, were not present in the provided search results.

Investigation of Downstream Molecular and Cellular Effects

Analysis of Cellular Pathway Modulation upon CysLT1 Receptor Blockade

Blockade of the CysLT1 receptor by antagonists like this compound is intended to inhibit the downstream cellular signaling pathways activated by cysteinyl leukotrienes. Activation of the CysLT1 receptor by its ligands (LTC4, LTD4, LTE4) typically involves coupling to G proteins, leading to the activation of various intracellular signaling cascades, including those involving calcium mobilization. researchgate.net

Molecular docking studies have been employed to understand the interaction of this compound with the CysLT1 receptor. These studies have compared the binding of this compound and a related compound, CP-199331, to the CysLT1 receptor with that of established CysLT1 antagonists such as zafirlukast, pranlukast, and montelukast. medkoo.comprobes-drugs.orgscispace.com Specific residues within the CysLT1 receptor, including TYR83, GLN274, LYS311, and SER313, have been identified as interacting with both this compound and the known reference drugs in these docking simulations. medkoo.comprobes-drugs.org The comparable docking scores and interaction patterns observed suggest a similar mode of action in blocking the receptor. medkoo.comprobes-drugs.org

While specific detailed analyses of cellular pathway modulation directly attributed to this compound in the searched literature are limited, the known function of CysLT1 receptor antagonists implies that this compound would interfere with the signaling pathways typically activated by cysteinyl leukotrienes upon binding to this receptor. These pathways are involved in mediating inflammatory responses such as smooth muscle contraction, increased vascular permeability, and recruitment of inflammatory cells. researchgate.net

Comparative Receptor Antagonist Research

Comparative Pharmacological Profiling of CP-199330 against Other CysLT1 Antagonists

This compound has been described as a potent and orally efficacious CysLT1 receptor antagonist. Studies have indicated that this compound, along with the related compound CP-199331, is equipotent to marketed CysLT1 receptor antagonists such as Zafirlukast (B1683622) and Pranlukast scbt.comcaregate.netresearchgate.net. This suggests that this compound demonstrates a similar level of pharmacological activity in blocking the CysLT1 receptor as these established therapeutic agents. The primary function of these antagonists is to inhibit the actions of cysteinyl leukotrienes, thereby reducing bronchoconstriction, mucus secretion, and vascular permeability associated with inflammatory airway diseases nih.govkoreascience.kr.

Comparative Analysis of Receptor Binding and Functional Efficacy with Marketed Antagonists (e.g., Zafirlukast, Pranlukast, Montelukast)

Molecular docking studies have provided insights into the comparative interaction of this compound with the CysLT1 receptor binding site alongside marketed antagonists like Zafirlukast, Pranlukast, and Montelukast (B128269). These studies aimed to compare the binding interactions of this compound and CP-199331 with these known drugs, which have demonstrated clinical efficacy in asthma treatment scbt.comkoreascience.krmedchemexpress.com.

The research identified key residues within the CysLT1 receptor binding site, specifically TYR83, GLN274, LYS311, and SER313, that interact with both this compound (and CP-199331) and the marketed antagonists scbt.comkoreascience.krmedchemexpress.com. The docking scores and interaction patterns of this compound were found to be comparable to those of the known drugs scbt.comkoreascience.krmedchemexpress.com. This suggests that this compound engages with critical residues in the CysLT1 receptor binding pocket in a manner similar to that of Zafirlukast, Pranlukast, and Montelukast.

Marketed CysLT1 antagonists, including Montelukast, Zafirlukast, and Pranlukast, are known for their selective antagonism of the CysLT1 receptor over the CysLT2 receptor koreascience.kr. Pranlukast, for instance, has shown significant selectivity for CysLT1 over CysLT2 in in vitro studies ucl.ac.be. While direct comparative data on this compound's selectivity against CysLT2 in relation to these specific values was not found, its classification as a CysLT1 antagonist implies a primary focus on this receptor subtype.

Comparative Receptor Binding Interactions:

| Compound | Interacting Residues (CysLT1 Receptor) | Docking Score (Relative Comparison) |

| This compound | TYR83, GLN274, LYS311, SER313 | Comparable to marketed drugs scbt.comkoreascience.kr |

| Zafirlukast | TYR83, GLN274, LYS311, SER313 | Comparable to this compound scbt.comkoreascience.kr |

| Pranlukast | TYR83, GLN274, LYS311, SER313 | Comparable to this compound scbt.comkoreascience.kr |

| Montelukast | TYR83, GLN274, LYS311, SER313 | Comparable to this compound scbt.comkoreascience.kr |

Note: Specific numerical docking scores were described as comparable in the source material rather than provided as explicit values in the abstract.

Further studies comparing Zafirlukast, Montelukast, and Pranlukast have revealed differences in their interactions with distinct binding sites for LTC4 and LTD4 in human lung parenchyma. While Zafirlukast and Montelukast exhibited comparable potency for the LTD4 receptor (CysLT1), which was higher than that of Pranlukast, their interactions with high-affinity LTC4 binding sites differed. Pranlukast and Montelukast (under specific kinetic conditions) demonstrated interaction with LTC4 sites, whereas Zafirlukast did not inhibit LTC4 binding. This highlights pharmacological nuances within the class of CysLT1 antagonists.

Implications of Comparative Studies for Understanding Antagonist Class Variability

The comparative studies involving this compound and established CysLT1 antagonists contribute to a broader understanding of variability within this pharmacological class. The observation that this compound interacts with similar key residues at the CysLT1 binding site as Zafirlukast, Pranlukast, and Montelukast reinforces its mechanism of action as a direct CysLT1 antagonist scbt.comkoreascience.krmedchemexpress.com.

However, the documented differences among the marketed antagonists regarding their interaction with LTC4 and LTD4 binding sites suggest that while all target the CysLT1 receptor, there can be variations in their precise binding profiles and potential interactions with related sites. Understanding these variations is crucial for a complete pharmacological characterization of any new CysLT1 antagonist like this compound. Comparative studies help to delineate the specific binding characteristics and functional consequences of this compound's interaction with the receptor, potentially identifying unique aspects of its profile compared to existing therapies. The equipotency of this compound to Zafirlukast and Pranlukast suggests a similar level of efficacy in blocking CysLT1-mediated responses scbt.comcaregate.netresearchgate.net.

These comparative analyses are vital for characterizing the specific attributes of this compound and understanding how its pharmacological properties align with or differ from those of other compounds targeting the same receptor pathway.

Metabolic Stability and Biochemical Pathway Analysis in Research Contexts

Investigation of Biotransformation Pathways in Preclinical Models

Studies investigating the biotransformation pathways of compounds often utilize preclinical models, such as rats, to understand how the compound is metabolized in a living system before potential human studies. In the case of CP-199,331, in vitro biotransformation in rat hepatocytes was found to be similar to that in human hepatocytes, primarily involving O-demethylation capes.gov.br. This suggests that O-demethylation could be a significant biotransformation pathway for structurally related compounds like CP-199330 in preclinical rat models. Preclinical models help to identify potential metabolic liabilities and compare metabolic profiles across species shu.ac.uknih.gov.

Enzyme Kinetics and Cytochrome P450 (CYP) Isoform Identification in Experimental Liver Systems (e.g., CYP2C11, CYP3A4)

Enzyme kinetics studies in experimental liver systems, such as liver microsomes, are vital for identifying the specific enzymes involved in a compound's metabolism and determining the rate at which these reactions occur labcorp.com. Cytochrome P450 (CYP) enzymes are a superfamily of enzymes that play a major role in the metabolism of many drugs labcorp.com.

Research on CP-199,331 in rat liver microsomes revealed the involvement of the male rat-specific CYP2C11 in its metabolism. In contrast, the metabolism of CP-199,331 in human liver microsomes was principally mediated by CYP3A4 capes.gov.br. These findings highlight potential species and gender differences in the metabolic pathways of related compounds. The kinetic parameters, such as Vmax and Km, can be determined to characterize the enzyme activity capes.gov.brmdpi.com.

The projected human clearance of CP-199,331 based on liver microsome and hepatocyte data showed variability depending on CYP3A4 activity, suggesting that O-demethylation, as the major elimination route in humans, might lead to moderate variability in in vivo clearance depending on the abundance of CYP3A4 in the population capes.gov.br.

Here is a conceptual table illustrating potential enzyme kinetic data based on the findings for CP-199,331, which may be relevant to this compound research:

| Enzyme System | Species | Primary CYP Isoform Involved | Vmax (pmol/min/mg protein) | Km (µM) |

| Liver Microsomes | Male Rat | CYP2C11 | High | Low |

| Liver Microsomes | Female Rat | Not specified (Lower activity) | Lower | Higher |

| Human Liver Microsomes | Human | CYP3A4 | Variable (Low to Moderate) | Not specified |

Note: The Vmax and Km values in this table are illustrative, based on the description of significant differences between male and female rats and the principal involvement of specific CYPs, drawn from research on the related compound CP-199,331 capes.gov.br. Actual values for this compound would require specific experimental determination.

Structure-Activity Relationship Studies for Enhanced Metabolic Stability

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery and development to understand how modifications to a compound's chemical structure affect its biological activity and properties, including metabolic stability nih.govscispace.com. By analyzing the relationship between chemical structure and metabolic fate, researchers can design analogs with improved metabolic stability, reducing the rate of clearance and potentially increasing bioavailability nih.gov.

For compounds like this compound, which are cysteinyl LT1 receptor antagonists, SAR studies could involve modifying different parts of the molecule to identify structural features that are susceptible to metabolic attack, such as O-demethylation sites capes.gov.br. Strategies to enhance metabolic stability might include blocking these labile sites or introducing groups that are more resistant to enzymatic cleavage researchgate.net. The discovery of CP-199,330 and CP-199,331 themselves likely involved SAR studies aimed at improving properties compared to earlier compounds like CP-85,958 ersnet.orgresearchgate.netresearchgate.net.

In vitro-in vivo Correlation in Preclinical Metabolic Research

Establishing a correlation between in vitro metabolic data (obtained from systems like liver microsomes or hepatocytes) and in vivo pharmacokinetic data (obtained from preclinical animal studies) is a critical step in predicting human pharmacokinetics shu.ac.uk. For CP-199,331, scale-up of in vitro microsomal data successfully predicted hepatic clearance in both male and female rats, indicating that plasma clearance in rats was primarily due to hepatic metabolism capes.gov.br. This demonstrates a good in vitro-in vivo correlation in this preclinical model for the related compound.

Achieving good in vitro-in vivo correlation allows researchers to use in vitro data to anticipate how a compound will behave in vivo, reducing the need for extensive animal studies and accelerating the drug discovery process shu.ac.uk. However, it is important to note that in vitro-in vivo correlation is not always straightforward and can be influenced by factors such as species differences in enzyme expression and activity, as well as the involvement of other clearance mechanisms in vivo shu.ac.uk.

Advanced Research Directions and Translational Perspectives Excluding Clinical Data

Application of Machine Learning and Artificial Intelligence in CP-199330 Research and Analogue Discovery

Machine learning (ML) and artificial intelligence (AI) are increasingly being applied in drug discovery to accelerate the identification and optimization of potential drug candidates. premierscience.comnih.govnih.govmdpi.com In the context of this compound and its analogues, AI/ML approaches can be utilized in several ways. These include building classification models and performing SAR analysis on CysLT1 receptor antagonists based on existing data, potentially identifying key structural features of the chromanol scaffold that contribute to receptor binding affinity and efficacy. researchgate.net AI/ML algorithms can analyze large datasets of molecular structures and biological activities to predict the properties of novel, untested chromanol-based compounds, aiding in the selection of promising candidates for synthesis and experimental evaluation. premierscience.comnih.govmdpi.com Techniques such as virtual screening, using AI models trained on known CysLT1 antagonists, can explore vast chemical spaces in silico to discover new chromanol-based scaffolds or modifications with potentially improved activity or selectivity. nih.govnih.gov Furthermore, ML can be used to predict physicochemical properties and potential ADME/T (absorption, distribution, metabolism, excretion, and toxicity) characteristics of designed analogues, helping to prioritize compounds with a higher likelihood of success in preclinical development. nih.govmdpi.com

Exploration of Polypharmacology and Off-Target Interaction Research in Experimental Systems

While this compound is primarily characterized as a selective CysLT1 receptor antagonist, understanding its potential interactions with other biological targets (polypharmacology) and identifying any off-target effects is a crucial aspect of preclinical research. nih.govnih.gov Experimental systems are employed to investigate these interactions. This can involve in vitro binding assays against a broad panel of receptors, enzymes, and ion channels to identify any unintended targets. Cell-based assays can be used to assess the functional consequences of binding to off-targets. Computational methods, such as those utilizing chemical similarity and machine learning algorithms, can also predict potential off-target interactions based on the structure of this compound, guiding experimental validation. nih.gov Understanding the polypharmacological profile, even if limited, can provide insights into potential beneficial or adverse effects that might not be solely attributable to CysLT1 antagonism. For instance, exploring interactions with other leukotriene receptors (like CysLT2) or pathways involved in inflammation could reveal broader anti-inflammatory potential or highlight areas requiring further investigation. sigmaaldrich.com Research in this area contributes to a more comprehensive understanding of the compound's activity beyond its primary target.

Development of Advanced Preclinical Models for Leukotriene Antagonist Evaluation

The preclinical evaluation of leukotriene antagonists like this compound relies on appropriate in vitro and in vivo models that accurately reflect the biological processes mediated by leukotrienes. While traditional models, such as measuring bronchoconstriction in guinea pigs induced by leukotrienes, have been valuable, advanced models are continuously being developed and refined. nih.govjst.go.jp These advanced models aim to better recapitulate the complexity of human inflammatory diseases where leukotrienes play a role. This can include the use of primary human cells involved in inflammation, such as eosinophils or mast cells, to assess the inhibitory effects of antagonists on leukotriene-mediated functions in a more physiologically relevant context. In vivo, this involves developing and utilizing animal models of specific inflammatory conditions, such as allergic asthma or rhinitis, that are driven by leukotriene activity. nih.govjst.go.jp These models allow for the evaluation of the efficacy of this compound in reducing inflammation, airway hyperresponsiveness, and other relevant pathological endpoints. Furthermore, the development of models that allow for the assessment of long-term effects and potential for drug resistance in a preclinical setting is an ongoing area of research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.